Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound characterized by a diazabicyclo octane core, which includes a tert-butyl group and a hydroxyl functional group. This compound is notable for its potential applications in various fields of scientific research, particularly in chemistry and biology. The molecular formula of this compound is , and it has a molecular weight of 228.29 g/mol. Its IUPAC name reflects its complex structure, which includes stereochemical specifications that indicate the spatial arrangement of atoms within the molecule .
Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be sourced from various chemical suppliers, with a typical purity of around 97%. It is classified as an organic compound and falls under the category of bicyclic amines due to the presence of nitrogen atoms within its bicyclic structure . The compound is also cataloged under specific identifiers such as CAS number 2166851-15-4, which aids in its identification in chemical databases.
The synthesis of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate typically involves enantioselective approaches to construct the bicyclic framework. Various synthetic routes can be employed, including:
The synthesis may require careful control of reaction conditions, such as temperature and solvent choice, to achieve high yields and selectivity for the desired stereoisomer. Techniques such as chromatography may be employed for purification purposes following synthesis .
The molecular structure of tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate features:
Key structural data include:
Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate participates in several chemical reactions:
The specific products formed depend on the reagents and conditions utilized during these reactions.
The mechanism of action for tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to diverse effects depending on the context of application. Understanding these mechanisms is crucial for exploring its potential therapeutic uses and biochemical roles .
Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is typically presented as a solid or crystalline material with high purity levels (around 97%).
Key chemical properties include:
Relevant data regarding melting point, boiling point, or specific solubility details may vary based on supplier specifications but are generally important for practical applications .
Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate has several scientific applications:
Bicyclic diazabicyclo scaffolds represent a cornerstone of modern medicinal chemistry due to their three-dimensional complexity and ability to modulate biological targets. Among these, the 3,8-diazabicyclo[3.2.1]octane core—characterized by a bridged bicyclic structure with two nitrogen atoms at positions 3 and 8—provides a rigid framework for spatial orientation of pharmacophores. This scaffold’s significance stems from its structural mimicry of natural alkaloids and its capacity to enhance binding affinity through conformational restraint. Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS: 2306247-85-6 or 2166851-15-4) exemplifies this utility, serving as a versatile synthon in drug discovery pipelines. Its molecular formula (C₁₁H₂₀N₂O₃) and weight (228.29 g/mol) reflect a balance between complexity and drug-like properties, adhering to Lipinski’s guidelines for bioavailability [1] [2].
Table 1: Key Identifiers of Tert-Butyl 6-Hydroxy-3,8-Diazabicyclo[3.2.1]Octane-8-Carboxylate
| Property | Value |
|---|---|
| CAS Registry Number | 2306247-85-6 / 2166851-15-4 |
| Molecular Formula | C₁₁H₂₀N₂O₃ |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | tert-butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
| Purity | ≥97% (HPLC) |
| Suppliers | AChemBlock, CymitQuimica, Ambeed |
The 3,8-diazabicyclo[3.2.1]octane framework exhibits distinct topological features that differentiate it from related bicycles like quinuclidine or tropane. The scaffold’s bridged architecture imposes a syn-periplanar orientation between N3 and N8, creating a well-defined pocket for intermolecular interactions. The hydroxyl group at C6 (as in the title compound) further enhances stereoelectronic control, with the (1R,5R,6R) configuration enabling precise hydrogen-bonding motifs. This stereochemistry is critical: the equatorial hydroxyl minimizes steric strain while maximizing solvation, as evidenced by the compound’s crystalline solid form [1] [6]. Compared to non-hydroxylated analogs (e.g., tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate, CAS 201162-53-0), the C6 hydroxy derivative displays improved water solubility due to its H-bond donor/acceptor count (2 donors, 4 acceptors), facilitating pharmacokinetic optimization [6] [8].
Table 2: Structural Comparison of Representative Diazabicyclo Derivatives
| Compound | CAS Number | Key Substituents | Molecular Weight |
|---|---|---|---|
| Tert-butyl 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 2166851-15-4 | C6-hydroxy | 228.29 g/mol |
| Tert-butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate | 2306268-23-3 | C6-keto; N3-benzyl | 376.45 g/mol |
| Tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | 1888558-57-3 | C2-hydroxymethyl | 242.32 g/mol |
| Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide | 1340481-90-4 | Spirocyclic; sulfone | 277.34 g/mol |
The tert-butoxycarbonyl (Boc) group at N8 serves dual roles: it protects the secondary amine during synthetic cascades and modulates electron density at N3, influencing the scaffold’s basicity. The Boc group’s steric bulk also shields the bicyclic core from metabolic degradation, thereby improving plasma stability. Concurrently, the C6 hydroxy group acts as a versatile handle for derivatization. It can participate in O-glycosylation, acylation, or phosphorylation reactions to generate prodrugs or targeted conjugates. In intermolecular recognition, this polar moiety anchors the scaffold to enzyme active sites (e.g., kinases or GPCRs) via H-bonds, while the Boc group directs hydrophobic contacts. This synergy is evident in analogs like tert-butyl 3-[(2,4-dimethoxyphenyl)methyl]-6-oxo-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2306268-23-3), where carbonyl and aryl groups expand target engagement [1] [3] [6].
Bicyclic amines have evolved from natural product isolates (e.g., cocaine’s tropane core) to engineered synthetic scaffolds. The 1990s saw the emergence of diazabicyclo[3.2.1]octanes as rigid piperazine alternatives, offering superior conformational control. Early examples like unsubstituted tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-53-0) prioritized synthetic accessibility but lacked polar functionality. The mid-2010s marked a shift toward hydroxylated derivatives to address solubility challenges. For instance, CAS 1340481-90-4 (2015) incorporated a spirocyclic sulfone with a hydroxy group, demonstrating enhanced GPCR selectivity. The title compound (CAS 2166851-15-4, first cataloged in 2019) represents the current "gold standard" in this lineage, balancing synthetic tractability (97% purity from multiple suppliers) and bioactivity [2] [7] [8].
Table 3: Milestones in Bicyclic Amine-Based Drug Discovery
| Era | Key Compound | Innovation |
|---|---|---|
| 1990s | Unsubstituted 3,8-diazabicyclo[3.2.1]octanes (e.g., CAS 201162-53-0) | Basic scaffold for conformational restraint |
| 2010–2015 | Spirocyclic sulfone derivatives (e.g., CAS 1340481-90-4) | Introduced polarity via sulfone/hydroxy |
| Post-2015 | Hydroxylated 3,8-diazabicyclo[3.2.1]octanes (e.g., CAS 2166851-15-4) | Optimized solubility and H-bonding |
CAS No.: 163000-63-3
CAS No.: 4299-57-4
CAS No.: 130-20-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1